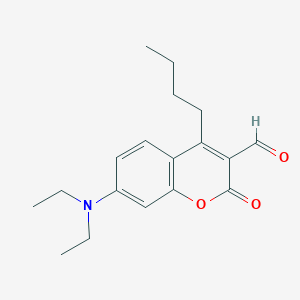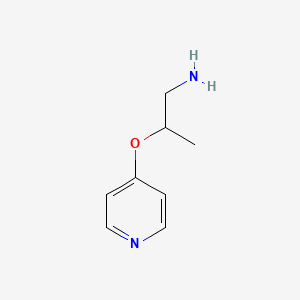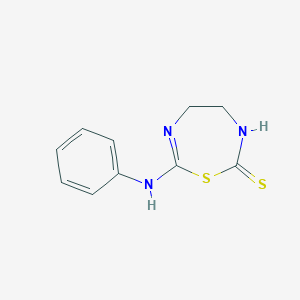![molecular formula C23H28Br2N4O2S B12602828 Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-20-5](/img/structure/B12602828.png)
Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a complex organosulfur compound. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of bromophenyl and morpholinylmethyl groups attached to the thiourea core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with morpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-bromophenyl isothiocyanate+morpholine→Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(4-bromophenyl)-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- stands out due to its unique combination of bromophenyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
649740-20-5 |
|---|---|
Formule moléculaire |
C23H28Br2N4O2S |
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C23H28Br2N4O2S/c24-19-5-1-3-17(15-19)21(28-7-11-30-12-8-28)26-23(32)27-22(29-9-13-31-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,32) |
Clé InChI |
ATDQWFWTFKHMTL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


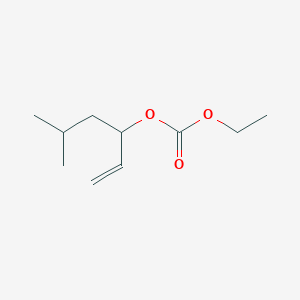
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


methanone](/img/structure/B12602771.png)
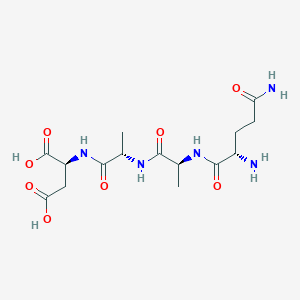
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
